4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

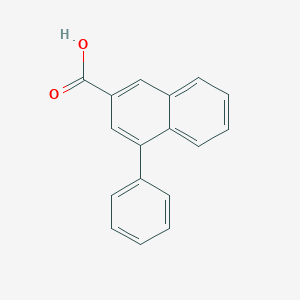

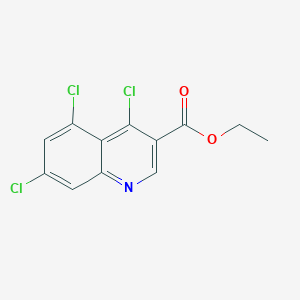

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (EMTIQ) is a chemical compound with a molecular formula of C12H17NO. It is a tetrahydroisoquinoline alkaloid that has been found to have potential applications in scientific research. EMTIQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In Additionally, we will list future directions for research on EMTIQ.

Mechanism Of Action

The mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can interact with a variety of molecular targets, including ion channels, receptors, and enzymes. For example, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.

Biochemical And Physiological Effects

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has a variety of biochemical and physiological effects. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can increase the levels of the neurotransmitters dopamine and serotonin in the brain. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a neuroprotective and anti-cancer agent. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential toxicity. Studies have shown that high doses of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be toxic to cells, and further research is needed to determine the safe dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Future Directions

There are several future directions for research on 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its potential toxicity. Another area of interest is the development of novel synthesis methods for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its interaction with molecular targets.

Scientific Research Applications

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Another area of research interest is 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline's potential as an anti-cancer agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

properties

CAS RN |

1243816-97-8 |

|---|---|

Product Name |

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C12H17NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-6,9,13H,3,7-8H2,1-2H3 |

InChI Key |

YZVQBQYZDXOHKU-UHFFFAOYSA-N |

SMILES |

CCC1CNCC2=C1C=C(C=C2)OC |

Canonical SMILES |

CCC1CNCC2=C1C=C(C=C2)OC |

synonyms |

4-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)